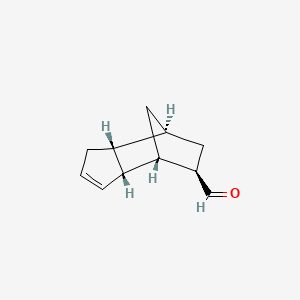

4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4S,5R,7S,7aR)-rel-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4S,5R,7S,7aR)-rel- is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4S,5R,7S,7aR)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4S,5R,7S,7aR)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4,7-Methano-1H-indene-5-carboxaldehyde is a complex organic compound with a unique tricyclic structure and the molecular formula C12H18O. This compound has garnered attention for its potential biological activities and applications in various fields such as fragrance formulation and pharmacology. Its intricate structure includes a carboxaldehyde functional group attached to a hexahydro-4,7-methano-1H-indene core.

Biological Activity

Research indicates that 4,7-Methano-1H-indene-5-carboxaldehyde exhibits notable biological activity, particularly in its interactions with olfactory receptors. These interactions are crucial for its applications in the fragrance industry. The compound's structural characteristics allow it to bind effectively with specific receptors responsible for fragrance perception. This binding affinity suggests potential implications in pharmacology and therapeutic applications as well.

Interaction Studies

Preliminary studies have shown that 4,7-Methano-1H-indene-5-carboxaldehyde can influence olfactory receptor activity. Such studies are essential for understanding how structural modifications can enhance or alter olfactory properties. The following table summarizes related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Similar tricyclic structure | Exhibits floral notes; used extensively in perfumes |

| Octahydro-6-methyl-4,7-methano-1H-indene-5-carbaldehyde | Methyl substitution at position 6 | Provides green and sweet notes; enhances fragrance blends |

| Octahydro-4,7-methano-indene-5-one | Ketone functional group | Acts as a precursor for various synthetic pathways |

Toxicological Profile

The toxicological assessment of 4,7-Methano-1H-indene-5-carboxaldehyde reveals important safety considerations. In acute toxicity studies conducted on rats, the compound demonstrated harmful effects with an LD50 of approximately 500 mg/kg body weight. Clinical signs observed included ataxia, lethargy, and respiratory distress. At necropsy, significant findings included liver pallor and gastric mucosal damage.

Summary of Toxicological Findings

| Parameter | Findings |

|---|---|

| Acute Oral Toxicity | LD50≈500 mg kg bw |

| Clinical Signs | Ataxia, lethargy, labored respiration |

| Necropsy Findings | Liver pallor, gastric mucosal hemorrhage |

Applications

The primary applications of 4,7-Methano-1H-indene-5-carboxaldehyde are in the fragrance industry and organic synthesis. Its ability to interact with olfactory receptors makes it a valuable ingredient in perfumes and personal care products. Additionally, its structural versatility allows it to serve as an intermediate for further chemical transformations.

Case Studies

Wissenschaftliche Forschungsanwendungen

Applications Overview

The primary applications of 4,7-Methano-1H-indene-5-carboxaldehyde can be categorized as follows:

- Fragrance Industry

- Organic Synthesis

- Biological Research

- Potential Therapeutic Applications

Fragrance Industry

Usage : The compound is widely utilized as a fragrance ingredient due to its pleasant olfactory properties. It is incorporated into various personal care products such as perfumes, colognes, soaps, and air fresheners.

Case Studies :

- A study highlighted its effectiveness in enhancing the scent profile of perfumes and personal care products. The compound's ability to interact with olfactory receptors makes it an attractive option for fragrance formulation.

- In patent literature, it has been noted that the compound can be used alone or in combination with other ingredients to create complex scent profiles in various consumer products .

Organic Synthesis

Usage : As an intermediate in organic synthesis, 4,7-Methano-1H-indene-5-carboxaldehyde serves as a building block for the development of more complex molecules.

Chemical Reactions :

- The compound can undergo various chemical transformations including oxidation and reduction reactions. For instance:

- Oxidation : Can lead to the formation of corresponding carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Typically involves hydrogenation processes to yield alcohol derivatives.

Biological Research

Usage : Preliminary research indicates that this compound exhibits notable biological activity, particularly in relation to olfactory receptor interactions.

Findings :

- Studies have shown that structural modifications of the compound can enhance its binding affinities with specific olfactory receptors. This research is crucial for understanding how fragrance compounds can be optimized for better sensory experiences.

- Additionally, compounds with similar structures have been explored for their bioactivity in various biological systems, suggesting potential implications in pharmacology.

Potential Therapeutic Applications

While not extensively studied in clinical settings, there are indications that 4,7-Methano-1H-indene-5-carboxaldehyde may possess therapeutic properties due to its biological activity.

Research Insights :

- Compounds structurally related to 4,7-Methano-1H-indene-5-carboxaldehyde have been investigated for their effects on cellular processes and potential use as bioactive agents. Further studies are needed to elucidate specific therapeutic applications.

Data Summary Table

Eigenschaften

CAS-Nummer |

59691-23-5 |

|---|---|

Molekularformel |

C11H14O |

Molekulargewicht |

162.23 g/mol |

IUPAC-Name |

(1S,2R,6R,7S,8R)-tricyclo[5.2.1.02,6]dec-4-ene-8-carbaldehyde |

InChI |

InChI=1S/C11H14O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1,3,6-11H,2,4-5H2/t7-,8+,9-,10-,11-/m1/s1 |

InChI-Schlüssel |

MOIHSCPKBNWGRI-RCZSTQMZSA-N |

Isomerische SMILES |

C1C=C[C@@H]2[C@H]1[C@@H]3C[C@H]([C@H]2C3)C=O |

Kanonische SMILES |

C1C=CC2C1C3CC(C2C3)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.